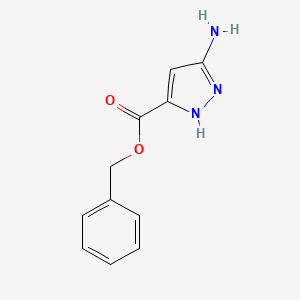

benzyl 3-amino-1H-pyrazole-5-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

benzyl 3-amino-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C11H11N3O2/c12-10-6-9(13-14-10)11(15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14) |

InChI Key |

SWPITEIAFJUXAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=NN2)N |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 3 Amino 1h Pyrazole 5 Carboxylate

Classical Approaches to Pyrazole (B372694) Carboxylate Synthesis

The construction of the pyrazole ring is a well-established area of organic synthesis. Two principal classical methodologies include condensation reactions with hydrazine (B178648) derivatives and cyclization strategies involving nitriles.

A standard and versatile method for synthesizing the pyrazole nucleus involves the (3+2) cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic compound, such as an α,β-unsaturated carbonyl compound. nih.govresearchgate.net This approach first forms a pyrazoline intermediate through a Michael addition, which can then be oxidized to the aromatic pyrazole. nih.gov If the α,β-unsaturated system contains a good leaving group, elimination can occur directly to yield the aromatic pyrazole under redox-neutral conditions. nih.gov

The regioselectivity of the reaction between α,β-unsaturated ketones and substituted hydrazines can be influenced by the steric bulk of the substituents on the enone system. nih.gov For instance, less bulky substituents on the β-position of the enone tend to lead to higher regioselectivity. nih.gov Various catalysts and reaction conditions have been explored to optimize these syntheses, including the use of solid supports and microwave irradiation to enhance reaction rates and yields. rsc.org

Table 1: Examples of Catalysts and Conditions in Pyrazole Synthesis

| Catalyst | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| SnCl₂ | Substituted aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | Microwave | 88% | rsc.org |

| KOtBu | Ethyl acetoacetate, hydrazine hydrate (B1144303), malononitrile, aromatic aldehydes | Microwave | Excellent | rsc.org |

| Mn/ZrO₂ | Ethyl acetoacetate, hydrazine hydrate, aromatic aldehyde, malononitrile | Ultrasonication | 98% | rsc.org |

This table is generated based on data for related pyrazole syntheses.

The reaction between hydrazine and compounds possessing a dinitrile or a β-ketonitrile functionality is a cornerstone for the synthesis of 3-aminopyrazoles. nih.gov Malononitrile itself can react with hydrazine, although the reaction can be complex. acs.org The use of substituted malononitrile derivatives, such as alkylidenemalononitriles, provides a more direct route to 5-aminopyrazoles. nih.gov

Multicomponent reactions often employ malononitrile as a key starting material. For example, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine can yield highly substituted pyranopyrazoles, which are fused heterocyclic systems. nih.govbeilstein-journals.org These reactions proceed through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov This highlights the versatility of malononitrile in constructing complex heterocyclic frameworks containing a pyrazole core. nih.gov

Specific Synthetic Routes to Benzyl (B1604629) 3-amino-1H-pyrazole-5-carboxylate

Specific routes to the target compound leverage the classical methods but are tailored to introduce the required amino group at the 3-position and the benzyl carboxylate at the 5-position.

The synthesis of 3-aminopyrazoles is commonly achieved through the cyclization of a hydrazine with a β-ketonitrile or a derivative of malononitrile. nih.gov For the specific synthesis of a 5-carboxylate derivative, a suitable precursor would be a malononitrile derivative that already contains the ester functionality or a group that can be converted to it. A plausible route involves the reaction of hydrazine hydrate with a benzyl ester of a 2-cyano-3-oxoalkanoate. The initial nucleophilic attack of the hydrazine on the ketone is followed by an intramolecular cyclization via attack of the second nitrogen atom on the nitrile carbon, leading to the formation of the 3-aminopyrazole (B16455) ring. The synthesis of related 3-amino-1H-pyrazole-4-carbonitriles has been demonstrated by reacting 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines. mdpi.com

If the pyrazole ring is synthesized with a carboxylic acid at the 5-position, a subsequent esterification step is required to obtain the benzyl ester. Standard esterification methods can be employed, although the reactivity of the pyrazole carboxylic acid must be considered.

One common method is the Fischer esterification, involving the reaction of the pyrazole carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst like sulfuric acid. researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.govdergipark.org.tr This acyl chloride can then be reacted with benzyl alcohol, often in the presence of a non-nucleophilic base, to form the benzyl ester. dergipark.org.tr Another mild method involves the use of alkyl halides (like benzyl bromide) with the silver or alkali metal salt of the carboxylic acid. researchgate.net

Table 2: Comparison of Esterification Methods for Heterocyclic Carboxylic Acids

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Simple, uses inexpensive reagents | Reversible reaction, may require harsh conditions |

| Acyl Chloride Formation | Thionyl Chloride/Oxalyl Chloride, then Alcohol | High yield, irreversible | Requires handling of corrosive reagents |

This table provides a general comparison of common esterification strategies.

The optimization of reaction conditions is crucial for maximizing the yield and purity of benzyl 3-amino-1H-pyrazole-5-carboxylate.

Temperature : The temperature for pyrazole synthesis can vary widely. Condensation reactions are often performed at elevated temperatures, sometimes under reflux conditions, to drive the reaction to completion. google.com However, some multicomponent reactions can proceed efficiently at room temperature. nih.gov Microwave irradiation has been shown to significantly reduce reaction times, often completing in minutes what might take hours under conventional heating. rsc.org

Solvents : The choice of solvent can significantly impact the reaction outcome. Ethanol is a common solvent for these types of condensations. researchgate.net In recent years, there has been a push towards greener chemistry, with water being used as a solvent for some multicomponent pyrazole syntheses. nih.gov Solvent-free conditions have also been successfully employed, particularly in conjunction with microwave heating or solid-supported catalysts.

Catalysts : Both acid and base catalysts are frequently used. Acid catalysts, such as acetic acid or hydrochloric acid, can be used to activate carbonyl groups towards nucleophilic attack. google.comresearchgate.net Basic catalysts, like piperidine or potassium t-butoxide, are often used in reactions involving active methylene (B1212753) compounds like malononitrile to facilitate the initial condensation steps. rsc.orgnih.gov The use of heterogeneous or reusable catalysts, such as Mn/ZrO₂ or taurine, offers advantages in terms of ease of separation and potential for recycling. rsc.orgnih.gov

Advanced Synthetic Techniques and Green Chemistry Considerations

Advanced synthetic strategies for this compound focus on improving reaction efficiency, reducing environmental impact, and achieving high levels of chemical selectivity. These methods include the use of catalysts to lower activation energies and the application of alternative energy sources like microwaves to accelerate reaction rates.

The synthesis of pyrazole derivatives, including this compound, is significantly enhanced by a variety of catalytic systems. Metal catalysts, in particular, offer efficient pathways with high yields and selectivity under mild conditions. nih.gov

Copper Catalysis : Copper-catalyzed reactions are prominent in pyrazole synthesis. For instance, a facile one-pot, copper-catalyzed aerobic cyclization of β,γ-unsaturated hydrazones provides an efficient route to pyrazole derivatives. nih.gov This method uses molecular oxygen as the terminal oxidant, representing a green chemistry approach.

Silver Catalysis : Silver catalysts have been successfully employed in reactions such as the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to yield pyrazoles. organic-chemistry.org Another silver-catalyzed process involves the reaction of N′-benzylidene tolylsulfonohydrazides with compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate to form trifluoromethylated pyrazole derivatives, demonstrating the versatility of silver in constructing the pyrazole core. mdpi.com

Nickel Catalysis : Heterogeneous nickel-based catalysts have been used for the one-pot synthesis of pyrazoles from hydrazines, acetophenone derivatives, and various aldehydes. mdpi.com These reactions proceed with low catalyst loading and short reaction times, making them an economical and environmentally friendly option. mdpi.com

Palladium and Ruthenium Catalysis : Palladium catalysts are instrumental in coupling reactions to form N-arylpyrazoles. organic-chemistry.org Ruthenium catalysts, such as Ru3(CO)12 combined with specific ligands, can facilitate the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to produce pyrazoles, with water and hydrogen gas as the only byproducts. organic-chemistry.org

These catalytic methods provide powerful tools for synthesizing the pyrazole scaffold, offering pathways that are often more efficient and selective than non-catalytic alternatives.

Table 1: Overview of Metal-Catalyzed Reactions in Pyrazole Synthesis

| Catalyst System | Reactant Types | Key Advantages |

|---|---|---|

| Copper (e.g., CuOTf) | β,γ-Unsaturated hydrazones | Aerobic conditions, use of O2 as oxidant. nih.gov |

| Silver (e.g., AgOTf) | N-Isocyanoiminotriphenylphosphorane, alkynes | Mild conditions, broad substrate scope. organic-chemistry.orgmdpi.com |

| Nickel (heterogeneous) | Hydrazines, acetophenones, aldehydes | Low catalyst loading, short reaction times. mdpi.com |

| Ruthenium (e.g., Ru3(CO)12) | 1,3-Diols, arylhydrazines | High selectivity, green byproducts (H2O, H2). organic-chemistry.org |

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles. dergipark.org.tr

The synthesis of 3-amino-1H-pyrazoles from β-ketonitriles and hydrazines can be dramatically expedited using microwave irradiation. In one study, the use of p-toluenesulphonic acid as a catalyst in conjunction with microwave heating at 100°C reduced the reaction time to mere minutes, achieving yields greater than 95%. This contrasts sharply with conventional refluxing methods which required 16 hours for completion.

Another efficient microwave-mediated method involves the reaction of an appropriate α-cyanoketone with an aryl hydrazine in aqueous hydrochloric acid. nih.gov The mixture is heated in a microwave reactor at 150°C for 10-15 minutes, with typical isolated yields ranging from 70-90%. nih.gov The use of water as a solvent makes this an environmentally benign and cost-effective approach. nih.gov The rapid and efficient preparation of 5-aminopyrazol-4-yl ketones has also been demonstrated using microwave dielectric heating. nih.gov

The benefits of microwave-assisted synthesis extend to multicomponent reactions for creating more complex pyrazole-fused systems, consistently providing better yields in shorter times than traditional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aminopyrazoles

| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | p-TSA | Toluene | 16 hours | Good | |

| Microwave Irradiation | p-TSA | Toluene | 3-5 minutes | >95% | |

| Conventional Heating | - | 1,4-Dioxane | 4-9 hours | 70-85% | acs.org |

| Microwave Irradiation | - | 1,4-Dioxane | 9-10 minutes | 79-92% | acs.org |

Achieving the correct isomer is a critical challenge in pyrazole synthesis, particularly when using unsymmetrical starting materials. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two different regioisomers. Consequently, developing methods that precisely control chemo- and regioselectivity is of paramount importance.

A highly effective strategy for controlling regioselectivity involves modifying the reaction conditions or the nature of the reactants. For instance, a regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles found that the choice of hydrazine reagent was crucial. nih.gov When using arylhydrazine hydrochlorides, the reaction selectively produced the 1,3-regioisomer, whereas the corresponding free arylhydrazine base led to the formation of the 1,5-regioisomer. nih.gov

The choice of solvent can also dramatically influence the isomeric outcome. The reaction between 1,3-diketones and methylhydrazine, which typically yields a mixture of regioisomers in ethanol, shows significantly improved regioselectivity when conducted in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). acs.org

Furthermore, the synthesis of 4-substituted 1H-pyrazole-5-carboxylates has been achieved with high regiospecificity from the cyclocondensation of unsymmetrical enaminodiketones with specific hydrazine derivatives like tert-butylhydrazine hydrochloride. organic-chemistry.org This approach yields a single regioisomer in high yields without the need for chromatographic separation. organic-chemistry.org These examples underscore the high degree of control that can be exerted over the final product's structure through careful selection of reagents and reaction conditions. acs.orgnih.gov

Scalability and Process Development for Synthetic Route

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of scalability, safety, cost-effectiveness, and environmental impact. For this compound, process development would focus on optimizing reaction conditions for large-scale reactors and implementing technologies that ensure efficiency and reproducibility.

One of the key technologies for scaling up chemical production is flow chemistry . nih.gov Unlike traditional batch processing, flow chemistry involves the continuous pumping of reagents through a reactor. This methodology offers superior control over reaction parameters such as temperature and pressure, enhanced safety due to the small volume of reactants at any given time, and improved reproducibility. nih.gov The development of a continuous-flow process for pyrazole synthesis, for example from terminal alkynes and hydrazines, demonstrates a viable alternative to batch methods for large-scale production. nih.gov

Furthermore, green chemistry principles are integral to modern process development. The use of microwave assistance can be scaled for industrial production, offering energy efficiency and reduced cycle times. nih.gov Similarly, employing environmentally benign solvents like water or minimizing solvent use altogether are key considerations for developing a sustainable and scalable synthetic route for this compound. nih.gov

Chemical Reactivity and Derivatization Studies of Benzyl 3 Amino 1h Pyrazole 5 Carboxylate

Reactions at the Amine Functionality

The exocyclic amino group is a key site for derivatization, readily undergoing reactions typical of primary aromatic amines, leading to a wide array of functionalized pyrazole (B372694) derivatives.

The amino group of aminopyrazole derivatives can be readily acylated or sulfonylated. Acylation is often achieved using acylating agents like chloroacetyl chloride or benzoyl chloride, typically in a basic medium. scirp.org For instance, the acylation of 5-amino-3-substituted-1H-pyrazoles with chloroacetyl chloride can lead to the formation of 3H-imidazo[1,2-b]pyrazo-2-ol derivatives after cyclization. scirp.org Similarly, treatment of 5-amino-3-aryl-1H-pyrazoles with substituted benzoyl chlorides in dichloromethane (B109758) (DCM) yields the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. nih.gov

Sulfonylation of the amino group in aminopyrazoles has been demonstrated with reagents like p-acetamidobenzenesulfonyl chloride, resulting in the formation of sulfanilamide (B372717) derivatives. researchgate.net The sulfonylation of the pyrazole ring itself at the C4 position is also a known reaction, typically performed using chlorosulfonic acid, followed by treatment with thionyl chloride to yield the pyrazole-4-sulfonyl chloride. nih.gov This sulfonyl chloride can then be reacted with various amines to produce a library of sulfonamide derivatives. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions on Aminopyrazole Scaffolds

| Starting Material | Reagent | Conditions | Product Type | Ref |

|---|---|---|---|---|

| 5-Amino-3-substituted-1H-pyrazole | Chloroacetyl chloride | Basic medium | Imidazo[1,2-b]pyrazol-2-ol derivative | scirp.org |

| 5-Amino-3-aryl-1H-pyrazoles | Substituted benzoyl chlorides | DCM | N-pyrazol-5-yl)benzamide | nih.gov |

| 3-Aryl-4-amino-1H-pyrazoles | p-Acetamidobenzenesulfonyl chloride | - | Sulfanilamide derivative | researchgate.net |

Alkylation of aminopyrazole esters can occur at several nucleophilic sites, primarily the two ring nitrogen atoms and, to a lesser extent, the exocyclic amino group. The regioselectivity of N-alkylation is a significant consideration. Generally, the alkylation of N-unsubstituted pyrazoles with alkyl halides under basic conditions (e.g., K2CO3) often leads to a mixture of N1 and N2 isomers. researchgate.netsemanticscholar.org For unsymmetrical pyrazoles, the major regioisomer is typically determined by steric factors, with the alkyl group preferentially attaching to the less hindered nitrogen atom. semanticscholar.orgresearchgate.net

While N-alkylation of the pyrazole ring is common, direct alkylation of the exocyclic amino group is less frequently reported and may require specific reaction conditions or protecting group strategies. For example, 5-acylamino pyrazoles can be reduced with reagents like lithium aluminum hydride (LiAlH4) to produce 5-alkylamino pyrazoles. scirp.org

Table 2: Common Methods for N-Alkylation of Pyrazoles

| Alkylating Agent | Catalyst/Base | Conditions | Key Outcome | Ref |

|---|---|---|---|---|

| Alkyl Halides | K2CO3, Cs2CO3 | Ionic Liquid or Acetonitrile | Good yields, mixture of regioisomers | researchgate.netresearchgate.net |

| Trichloroacetimidates | Brønsted acid (e.g., CSA) | - | Good yields, sterically controlled regioselectivity | semanticscholar.org |

| Propargyl bromide | K2CO3, t-butylammonium bromide | Phase Transfer Catalysis | High yields of N-alkylpyrazoles | researchgate.net |

The 3-amino group is a versatile handle for constructing fused heterocyclic systems, a common strategy in medicinal chemistry. The initial step often involves the formation of an imine or a related intermediate by condensation with a carbonyl compound or other bielectrophiles. masterorganicchemistry.com For example, 3-component reactions involving 5-aminopyrazoles, various aldehydes, and a methylene-activated compound like dimedone can lead to the regioselective formation of fused systems such as tetrahydropyrazolo[3,4-b]quinolines. nih.gov

The reaction of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a widely used method for synthesizing fused pyrazoloazines. nih.gov Specifically, ethyl 5-amino-3-phenylpyrazole-4-carboxylate can react with isothiocyanates to form N-thiocarbamoyl intermediates, which upon treatment with sodium ethoxide, cyclize to form pyrazolo[3,4-d]pyrimidine derivatives. nih.gov Similarly, condensation with enaminones in the presence of an acid catalyst can generate pyrazolo[3,4-b]pyridine derivatives through a sequence of Michael addition, cyclization, dehydration, and aromatization. nih.gov

Reactions at the Pyrazole Ring System

The pyrazole ring is aromatic and its reactivity is influenced by the substituents. The presence of the amino group at C3 and the carboxylate at C5 significantly activates the C4 position towards electrophilic attack.

Due to the electron-donating nature of the amino group, the C4 position of the 3-aminopyrazole (B16455) ring is electron-rich and thus highly susceptible to electrophilic substitution reactions. researchgate.net Common electrophilic substitutions include halogenation, nitration, and sulfonation. researchgate.netencyclopedia.pub

Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position can be efficiently achieved using N-halosuccinimides (NCS, NBS, NIS) in a solvent like DMSO at room temperature. beilstein-archives.org This provides a straightforward route to 4-halo-5-aminopyrazole derivatives. beilstein-archives.org Similarly, the reaction of aminopyrazoles with iodine in the presence of an oxidizing agent can lead to C-S bond formation at the C4 position when reacted with thiols, affording aminopyrazole-thioether derivatives. encyclopedia.pub

Nucleophilic attack directly on the electron-rich pyrazole ring is generally unfavorable unless the ring is activated by strong electron-withdrawing groups or is part of a strained system. researchgate.net However, reactions involving nucleophilic addition followed by ring-opening and rearrangement are known in related heterocyclic systems. For example, some isoxazoles can be converted to aminopyrazoles via treatment with hydrazine (B178648), which involves a nucleophilic attack, ring-opening to a β-ketonitrile intermediate, and subsequent re-cyclization. chim.it

A specific type of nucleophilic functionalization involves a Pummerer/thio-Claisen rearrangement sequence. nih.govacs.org In this metal-free process, pyrazole sulfoxides are activated and react with allylic nucleophiles. The reaction proceeds through an allylsulfonium salt intermediate which undergoes a thio-Claisen rearrangement, resulting in the regiospecific ortho-allylation of the pyrazole ring. nih.govacs.org Furthermore, complex rearrangements can be initiated from reactive intermediates like pyrazole nitrenes, which can lead to ring-opening/recyclization cascades to form new heterocyclic structures. preprints.orgmdpi.com

Reactions at the Carboxylate Ester Group

The benzyl (B1604629) ester functionality at the C-5 position of the pyrazole ring is susceptible to various nucleophilic substitution reactions, providing a handle for further molecular modifications.

The benzyl ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding 3-amino-1H-pyrazole-5-carboxylic acid. This transformation is a common step in the synthesis of pyrazole-based compounds where the carboxylic acid is required for subsequent reactions, such as amidation or further derivatization. The synthesis of various pyrazole-3-carboxylic acids from their corresponding esters is a well-established procedure in organic synthesis. tubitak.gov.tr

Transesterification offers a method to exchange the benzyl group of the ester with other alkyl or aryl groups by reacting with a different alcohol in the presence of a suitable catalyst. This reaction is valuable for modifying the properties of the molecule, such as solubility or reactivity. The transesterification of β-keto esters with a variety of alcohols, including benzyl alcohol, has been demonstrated to proceed efficiently under solvent-free conditions using a heterogeneous catalyst like silica-supported boric acid. nih.gov This suggests that the benzyl ester of 3-amino-1H-pyrazole-5-carboxylate could undergo similar transformations.

The carboxylate ester can be converted into amides or hydrazides through reaction with amines or hydrazine, respectively. Direct amidation of esters with amines can be achieved, sometimes requiring catalytic activation. mdpi.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine to form the amide bond. The reaction of 1H-pyrazole-3-carboxylic acid chloride with various hydrazine derivatives has been shown to yield the corresponding carbohydrazides. researchgate.net However, the reaction of pyrazole carboxylic acids with hydrazine hydrate (B1144303) can also lead to cyclocondensation products, such as pyrazolo[3,4-d]pyridazinones. tubitak.gov.trnih.gov The formation of 3-amino-5-1H-pyrazole-4-carbohydrazide derivatives has been reported from the reaction of ketene (B1206846) dithioacetals with hydrazine. researchgate.net

Table 2: Potential Reactions at the Carboxylate Group

| Reaction Type | Reagents | Potential Product |

| Hydrolysis | H+ or OH- | 3-amino-1H-pyrazole-5-carboxylic acid |

| Transesterification | R-OH, catalyst | Alkyl/Aryl 3-amino-1H-pyrazole-5-carboxylate |

| Amidation | RNH2 | N-substituted 3-amino-1H-pyrazole-5-carboxamide |

| Hydrazide Formation | N2H4·H2O | 3-amino-1H-pyrazole-5-carbohydrazide or pyrazolo[3,4-d]pyridazinone |

Metal Complexation and Coordination Chemistry Studies

The presence of multiple heteroatoms with lone pairs of electrons makes benzyl 3-amino-1H-pyrazole-5-carboxylate an excellent candidate for use as a ligand in coordination chemistry.

The pyrazole scaffold, particularly when functionalized with amino and carboxylate groups, presents multiple potential coordination sites for metal ions. These include the two nitrogen atoms of the pyrazole ring, the nitrogen atom of the amino group, and the oxygen atoms of the carboxylate group. This multi-dentate character allows the molecule to act as a chelating or bridging ligand, facilitating the formation of a variety of coordination complexes and metal-organic frameworks (MOFs). rsc.org The carboxylate group is a well-known functionality for bridging metal sites in MOFs. nih.gov Pyrazole-based ligands have been successfully employed in the synthesis of MOFs with interesting structural and functional properties. digitellinc.com The combination of the pyrazole ring and a carboxylate group on the same molecule provides a versatile building block for the construction of complex supramolecular architectures.

Synthesis and Characterization of Metal Chelates

The structure of this compound, featuring multiple donor atoms (two pyrazole nitrogens, the amino nitrogen, and the carbonyl oxygen), makes it a versatile ligand for the formation of metal chelates. The synthesis of such complexes typically involves the reaction of the pyrazole ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent like ethanol, methanol, or DMF. nih.gov The reaction conditions, such as temperature, pH, and metal-to-ligand molar ratio, can be adjusted to isolate discrete mononuclear complexes or multidimensional coordination polymers. nih.govmdpi.com

The ligand can coordinate to metal ions in several modes. A common mode involves chelation through the exocyclic amino nitrogen and the adjacent N2 nitrogen of the pyrazole ring, forming a stable five-membered ring. Depending on the metal ion and reaction conditions, the carboxylate group may also participate in coordination, leading to a tridentate binding mode. Research on analogous systems, such as 3-amino-1H-1,2,4-triazole-5-carboxylic acid, has demonstrated the formation of various structures from discrete mononuclear units to 1D chains and 2D layers, highlighting the structural diversity achievable. nih.govmdpi.com

Table 1: Spectroscopic Data for Characterization of Metal Chelates with Amino-Pyrazole Carboxylate Ligands

| Analysis Technique | Key Parameter | Observation upon Complexation | Reference |

| Infrared (IR) Spectroscopy | ν(N-H) stretch (amino) | Shift to lower frequency | |

| ν(C=O) stretch (ester) | Shift to lower frequency if coordinated | ||

| ν(C=N) stretch (pyrazole) | Shift in frequency | nih.gov | |

| UV-Vis Spectroscopy | Ligand-to-Metal Charge Transfer (LMCT) | Appearance of new absorption bands | nih.gov |

| X-ray Diffraction | Coordination Geometry | Determination of structure (e.g., octahedral, tetrahedral) | rsc.org |

Catalytic Applications of Metal Complexes

Metal complexes derived from pyrazole-based ligands are of significant interest for their potential catalytic activities, owing to the ability of the pyrazole framework to stabilize various metal oxidation states and facilitate substrate coordination. While specific studies on the catalytic applications of this compound complexes are not extensively documented, research on structurally related pyrazole-carboxylate metal complexes provides insight into their potential uses.

For instance, a cobalt(II) complex derived from 3-methyl-1H-pyrazole-4-carboxylic acid has been shown to be an effective bifunctional catalyst for electrochemical water splitting, exhibiting excellent activity for the oxygen evolution reaction (OER) and moderate activity for the oxygen reduction reaction (ORR). rsc.org This suggests that metal complexes of this compound could similarly function as electrocatalysts. The presence of the amino group could further modulate the electronic properties of the metal center, potentially enhancing catalytic performance.

Furthermore, pyrazole-containing pincer ligands have been utilized in complexes that catalyze reactions through metal-ligand cooperation, where the pyrazole N-H group actively participates in bond activation steps. nih.gov Such mechanisms are relevant for transformations like the disproportionation of hydrazines. nih.gov Copper complexes with related heterocyclic ligands have also demonstrated catalytic activity in the oxidation of alkenes such as styrene (B11656) and cyclooctene. researchgate.net These examples underscore the potential for metal complexes of this compound to be applied in a range of catalytic oxidations and redox processes.

Table 2: Potential Catalytic Applications of Pyrazole-Based Metal Complexes

| Metal Complex Type | Reaction Catalyzed | Potential Application | Reference |

| Cobalt-pyrazole carboxylate | Oxygen Evolution Reaction (OER) | Water Splitting, Energy Conversion | rsc.org |

| Ruthenium-pyrazole pincer | Hydrazine Disproportionation | Chemical Synthesis | nih.gov |

| Copper-heterocyclic ligand | Alkene Oxidation (e.g., styrene) | Fine Chemical Synthesis | researchgate.net |

Exploration of Reaction Mechanisms and Intermediates

The derivatization of this compound can proceed through several reaction pathways, with mechanisms and intermediates dictated by the reacting partner and conditions. The nucleophilic character of the 3-amino group and the bifunctional nature of the pyrazole ring are central to its reactivity.

One important reaction class is the cyclocondensation with 1,3-dielectrophiles to form fused heterocyclic systems. For example, the reaction of 3-aminopyrazoles with enaminones to form pyrazolo[1,5-a]pyrimidines is a well-studied transformation. The proposed mechanism initiates with a Michael-type addition of the exocyclic amino group (NH₂) onto the double bond of the enaminone. researchgate.net This is followed by the elimination of a small molecule (e.g., dimethylamine) to yield a non-isolable intermediate. Subsequent intramolecular cyclization, involving the attack of a pyrazole ring nitrogen onto a carbonyl group, followed by dehydration, affords the final fused pyrimidine (B1678525) ring system. researchgate.net

In the context of metal-catalyzed reactions, the mechanisms can be more complex. For instance, in rhodium-catalyzed syntheses of substituted pyrazoles, the reaction proceeds through intermediates involving the coordination of the pyrazole nitrogen to the metal center. rsc.org This coordination facilitates the activation of C-H bonds on adjacent aryl groups, leading to the formation of metallacyclic intermediates. rsc.org Subsequent steps like migratory insertion of an alkyne and reductive elimination yield the final functionalized product.

Advanced Spectroscopic and Structural Elucidation of Benzyl 3 Amino 1h Pyrazole 5 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for elucidating the molecular structure of benzyl (B1604629) 3-amino-1H-pyrazole-5-carboxylate in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecule.

Predicted ¹H NMR Spectral Data: The proton spectrum is expected to show distinct signals for the pyrazole (B372694) ring proton, the amino protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the benzyl group. The pyrazole C4-H proton would likely appear as a singlet. The NH₂ protons typically present as a broad singlet, and the benzylic CH₂ protons as a sharp singlet. The protons of the phenyl ring would exhibit multiplets in the aromatic region.

Predicted ¹³C NMR Spectral Data: The carbon spectrum will display signals for the carboxyl carbon, the carbons of the pyrazole ring, the benzylic carbon, and the carbons of the phenyl ring. The C=O of the ester is expected at the downfield end of the spectrum. The pyrazole ring carbons (C3, C4, and C5) will have characteristic shifts, with C3 and C5 being significantly influenced by the nitrogen atoms and the amino/carboxylate substituents.

Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C4-H | ~6.0 - 6.5 | ~95 - 105 |

| Pyrazole NH | ~11.0 - 12.5 (broad) | - |

| Amino NH₂ | ~5.0 - 6.5 (broad) | - |

| Benzyl CH₂ | ~5.3 - 5.5 | ~65 - 70 |

| Phenyl C-H | ~7.3 - 7.5 | ~128 - 136 |

| Carboxylate C=O | - | ~160 - 165 |

| Pyrazole C3-NH₂ | - | ~150 - 155 |

| Pyrazole C5-COO | - | ~140 - 145 |

Two-dimensional NMR techniques are indispensable for confirming the structural assignments of benzyl 3-amino-1H-pyrazole-5-carboxylate.

COSY (Correlation Spectroscopy): This experiment would primarily confirm the scalar coupling within the phenyl ring of the benzyl group, showing correlations between adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and their attached carbons. Key correlations would include the pyrazole C4-H to C4, the benzylic CH₂ protons to their carbon, and the phenyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity. Expected key correlations would be from the benzylic CH₂ protons to the ester carbonyl carbon (C=O) and the phenyl C1' carbon. Correlations from the pyrazole C4-H to C3 and C5 would confirm the ring structure. Furthermore, techniques like ¹H-¹⁵N HMBC could be used to probe the connectivity involving the pyrazole nitrogen atoms. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would provide information about through-space proximity of protons, helping to define the molecule's preferred conformation in solution. For instance, correlations between the benzylic CH₂ protons and the ortho-protons of the phenyl ring would be expected.

A significant feature of N-unsubstituted pyrazoles is annular tautomerism, an equilibrium involving the migration of the pyrazole NH proton between the two ring nitrogen atoms. For this compound, this results in an equilibrium between the 3-amino-5-carboxylate and the 5-amino-3-carboxylate tautomers.

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics of this tautomeric exchange. bohrium.com At room temperature, this exchange is often fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, the exchange can be slowed, allowing for the observation of separate signals for each tautomer. fu-berlin.de The relative stability of these tautomers is influenced by the nature of the substituents and the solvent. researchgate.netresearchgate.net Studies on related 3(5)-aminopyrazoles have shown that the 3-amino tautomer is often more stable. researchgate.netmdpi.com The equilibrium can be shifted by solvent polarity, with more polar solvents potentially favoring the more polar tautomer. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₁N₃O₂), the expected exact mass can be calculated and compared with the experimental value for confirmation.

Analysis of the fragmentation pathways, typically using techniques like ESI-TOF HRMS/MS, offers further structural verification. mdpi.com The fragmentation of pyrazoles is known to be complex, but key fragmentation patterns can be predicted. researchgate.net

Proposed Fragmentation Pathway:

Loss of Benzyl Radical: A primary fragmentation is often the cleavage of the benzylic C-O bond, leading to the loss of a benzyl radical (•CH₂Ph, 91 Da) and formation of a pyrazole carboxylic acid cation, or the loss of a benzyl cation ([C₇H₇]⁺, m/z 91), which is a very stable tropylium (B1234903) ion.

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion or subsequent fragments is a common pathway for carboxylic esters.

Pyrazole Ring Cleavage: The pyrazole ring itself can undergo fragmentation, often involving the loss of small neutral molecules like HCN or N₂.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. nih.gov

N-H Vibrations: The amino (NH₂) and pyrazole (NH) groups will give rise to stretching vibrations in the 3100-3500 cm⁻¹ region. The NH₂ group typically shows two bands corresponding to asymmetric and symmetric stretching. mdpi.commdpi.com

C=O Stretching: The ester carbonyl group (C=O) will produce a strong, characteristic absorption band in the IR spectrum, typically around 1700-1730 cm⁻¹. rsc.org

C=N and C=C Vibrations: The pyrazole ring C=N and C=C stretching vibrations are expected in the 1400-1650 cm⁻¹ region.

Aromatic C-H Vibrations: Stretching vibrations for the aromatic C-H bonds of the benzyl group will appear above 3000 cm⁻¹.

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational bands accurately. mdpi.comnih.gov

Interactive Table: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Pyrazole NH / Amino NH₂ | 3100 - 3500 | Medium-Strong |

| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 | Medium |

| C=O Stretch | Ester | 1700 - 1730 | Strong |

| C=N / C=C Stretch | Pyrazole Ring | 1400 - 1650 | Medium-Strong |

| N-H Bend | Amino NH₂ | 1590 - 1650 | Medium |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been reported, analysis of related structures, such as ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate and other aminopyrazole derivatives, provides a strong basis for predicting its solid-state conformation. nih.govnih.gov The pyrazole ring is expected to be planar. The relative orientation of the benzyl and carboxylate groups will be determined by steric and electronic factors to minimize energy.

The crystal packing is dominated by intermolecular interactions, particularly hydrogen bonds. The presence of both hydrogen bond donors (pyrazole NH and amino NH₂) and acceptors (pyrazole ring nitrogen and ester carbonyl oxygen) allows for the formation of extensive hydrogen-bonding networks. researchgate.net

Commonly observed hydrogen bonding motifs in related crystal structures include:

N-H···N Dimers or Chains: The pyrazole NH group can form strong hydrogen bonds with the sp²-hybridized nitrogen atom of an adjacent pyrazole ring, leading to the formation of centrosymmetric dimers or extended chains. nih.goviucr.org

N-H···O Bonds: The amino group (NH₂) and the pyrazole NH can act as donors to the carbonyl oxygen of the ester group on a neighboring molecule. researchgate.netresearchgate.net These interactions are crucial in directing the supramolecular assembly.

Conformational Analysis in Crystalline State

The precise three-dimensional arrangement of this compound in the solid state is dictated by a combination of intramolecular steric and electronic effects, as well as intermolecular forces that drive crystal packing. While a specific crystallographic study for the title compound is not available in the reviewed literature, extensive analysis of closely related pyrazole derivatives provides significant insight into its likely conformation and solid-state behavior.

Studies on substituted 1-benzyl-1H-pyrazole-5-carboxylates reveal key conformational features. For instance, in ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, the pyrazole ring forms a dihedral angle of 88.00 (16)° with the benzyl-substituted phenyl ring. nih.gov A similar orientation is observed in ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate, where this dihedral angle is 83.40 (4)°. nih.gov This near-perpendicular arrangement minimizes steric hindrance between the pyrazole and benzyl moieties. It is therefore highly probable that the benzyl group in this compound adopts a similar conformation relative to the pyrazole core.

The planarity of the pyrazole-carboxylate fragment is also a critical factor. In compounds like methyl 3-nitro-1H-pyrazole-5-carboxylate, the ester group is found to be coplanar with the pyrazole ring, adopting a cisoidal conformation. mdpi.com This planarity is often stabilized by intramolecular interactions. However, for methyl 5-amino-1H-pyrazole-3-carboxylate, a transoidal conformation of the ester group is observed. mdpi.com The conformational preference in this compound would be influenced by the electronic nature of the amino group and the steric bulk of the benzyl ester.

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the crystal packing of aminopyrazoles. The amino group and the pyrazole ring nitrogens act as hydrogen bond donors and acceptors. In the crystal structure of 3,5-diamino-4-benzyl-1H-pyrazole, N—H···N hydrogen bonds lead to the formation of catemer motifs. nih.gov Similarly, in 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, molecules can form hydrogen-bonded chains or sheets. researchgate.net For this compound, it is expected that strong N—H···N and N—H···O (carbonyl) hydrogen bonds would be the dominant interactions, organizing the molecules into well-defined supramolecular architectures in the crystalline state.

| Compound | Pyrazole Ring to Benzyl Phenyl Ring (°) | Reference |

|---|---|---|

| Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | 88.00 (16) | nih.gov |

| Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | 83.40 (4) | nih.gov |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment (if chiral derivatives are investigated)

While this compound itself is achiral, the introduction of stereocenters into the molecule would necessitate methods for assigning the absolute configuration. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive methods for this purpose. nih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, which is sensitive to the electronic environment of the chromophores within a chiral molecule. nih.gov For chiral derivatives of this compound, the pyrazole and benzyl groups would act as key chromophores. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of these groups and thus to the absolute configuration of the molecule. nih.gov Computational modeling using Time-Dependent Density Functional Theory (TD-DFT) is typically employed to predict the ECD spectrum for a given enantiomer. mdpi.com Comparison of the experimental spectrum with the calculated one allows for unambiguous stereochemical assignment. acs.org

VCD, the vibrational analogue of ECD, measures the differential absorption of left and right circularly polarized infrared radiation. nih.gov It provides detailed information about the three-dimensional structure of a molecule, as VCD signals are sensitive to the conformations of both the molecular backbone and functional groups. mdpi.comresearchgate.net For complex molecules, VCD can be superior to ECD because it provides a larger number of distinct, well-resolved bands across the mid-IR spectrum. nih.gov The absolute configuration of a chiral derivative could be determined by comparing its experimental VCD spectrum with the spectrum calculated via DFT. This approach has been successfully applied to determine the absolute and relative configurations of complex heterocyclic systems, including pyrazole derivatives. acs.org

The application of these techniques would be crucial in the development of enantiomerically pure pharmaceutical agents derived from the this compound scaffold.

Integration of Spectroscopic Data with Computational Methods for Structural Validation

The definitive structural confirmation of this compound relies on a synergistic approach that combines experimental spectroscopic data with high-level computational methods, primarily Density Functional Theory (DFT). nih.gov This integrated strategy allows for a detailed understanding of the molecule's geometric and electronic properties and provides a robust validation of its proposed structure.

DFT calculations are used to predict the molecule's minimum energy conformation and to simulate its various spectra. researchgate.net The calculated geometric parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography if available. More commonly, the validation is achieved by comparing experimental spectroscopic data with theoretically predicted spectra. researchgate.net

Vibrational Spectroscopy (FT-IR): The experimental FT-IR spectrum shows characteristic absorption bands for the functional groups present, such as N-H stretches from the amino group, C=O stretch from the ester, and C=N/C=C stretches from the pyrazole ring. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the precise assignment of each experimental band. nih.gov A strong correlation between the experimental and calculated vibrational spectra serves as a powerful confirmation of the molecular structure. researchgate.net

Electronic Spectroscopy (UV-Vis): The electronic transitions of the molecule can be studied using UV-Vis spectroscopy. Time-Dependent DFT (TD-DFT) calculations can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the experimental UV-Vis spectrum. nih.gov This analysis helps to confirm the electronic structure and the nature of the chromophores within the molecule.

This integrated computational and spectroscopic approach provides a comprehensive and validated structural characterization of this compound, far beyond what can be achieved with any single technique alone. researchgate.net

| Spectroscopic Technique | Experimental Data Obtained | Computational Method | Calculated Data | Purpose of Integration |

|---|---|---|---|---|

| FT-IR | Vibrational frequencies (cm-1) | DFT | Calculated vibrational modes and intensities | Accurate assignment of functional group vibrations. nih.gov |

| ¹H & ¹³C NMR | Chemical shifts (ppm) | DFT/GIAO | Calculated isotropic shielding tensors and chemical shifts | Unambiguous assignment of all proton and carbon signals. nih.gov |

| UV-Vis | Absorption maxima (λmax) | TD-DFT | Electronic transition energies and oscillator strengths | Confirmation of electronic structure and chromophores. nih.gov |

Computational and Theoretical Investigations of Benzyl 3 Amino 1h Pyrazole 5 Carboxylate

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the molecular properties of pyrazole (B372694) derivatives. researchgate.netwindows.net DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), offer a balance between computational cost and accuracy for predicting geometries, electronic structures, and spectroscopic properties. oaji.netresearchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzyl (B1604629) 3-amino-1H-pyrazole-5-carboxylate, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis of this molecule focuses on the rotational freedom around several key single bonds: the C-O bond of the ester, the C-C bond connecting the benzyl group, and the orientation of the amino group. Studies on related 3-amino-1H-pyrazole-5-carboxylic acid derivatives show a preference for an extended conformation, influenced by intramolecular interactions. nih.gov In benzyl 3-amino-1H-pyrazole-5-carboxylate, the pyrazole and benzyl rings are not expected to be perfectly coplanar. X-ray diffraction studies of similar structures, such as ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, show significant dihedral angles between the pyrazole and benzyl rings, often close to 90 degrees. nih.gov

The final optimized geometry represents the most probable structure of an isolated molecule in the gas phase. These theoretical parameters are crucial as they form the basis for all other computational property predictions.

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) | Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| N1-N2 | 1.38 | C5-N1-N2 | 112.5 |

| N2-C3 | 1.33 | N1-N2-C3 | 105.0 |

| C3-C4 | 1.42 | N2-C3-C4 | 111.0 |

| C4-C5 | 1.39 | C3-C4-C5 | 107.5 |

| C5-N1 | 1.35 | C4-C5-N1 | 104.0 |

| C3-N(amino) | 1.37 | N2-C3-N(amino) | 124.0 |

| C5-C(carboxyl) | 1.48 | N1-C5-C(carboxyl) | 128.0 |

| C=O | 1.22 | O-C-O(benzyl) | 123.0 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transitions. windows.netoaji.net A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrazole ring system. The LUMO is likely distributed over the electron-withdrawing carboxylate group and potentially the benzyl ring. oaji.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface illustrates regions of negative potential (red/yellow), typically around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack. Regions of positive potential (blue) are found near hydrogen atoms, particularly those of the amino and pyrazole N-H groups, indicating sites for nucleophilic attack. windows.netuomphysics.net

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Highest Occupied Molecular Orbital Energy |

| ELUMO | -1.40 | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | 4.85 | Indicates chemical reactivity and stability |

| Ionization Potential (I) | 6.25 | Energy required to remove an electron (I ≈ -EHOMO) |

| Electron Affinity (A) | 1.40 | Energy released when an electron is added (A ≈ -ELUMO) |

| Chemical Hardness (η) | 2.43 | Resistance to change in electron distribution (η = (I-A)/2) |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to validate the computed structure.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. researchgate.net

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated computationally. The predicted spectrum shows characteristic peaks corresponding to the stretching and bending of specific bonds (e.g., N-H stretch of the amino group, C=O stretch of the ester, C-H stretches of the aromatic rings). Comparing theoretical and experimental IR spectra helps in the detailed assignment of vibrational modes. mdpi.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions, corresponding to the absorption maxima (λmax). researchgate.net For this molecule, transitions are expected to be of the π → π* type, involving the pyrazole and benzyl aromatic systems. researchgate.net

| Spectroscopy | Functional Group/Transition | Predicted Wavenumber/Shift/Wavelength | Typical Experimental Range |

|---|---|---|---|

| IR (cm-1) | N-H Stretch (amino) | 3450, 3360 | 3500-3300 |

| C=O Stretch (ester) | 1715 | 1725-1705 | |

| Aromatic C-H Stretch | 3080 | 3100-3000 | |

| 1H NMR (ppm) | NH (pyrazole) | ~12.5 | Broad, variable |

| NH2 (amino) | ~5.5 | Broad, variable | |

| CH (pyrazole ring) | ~6.0 | 5.8-6.5 | |

| UV-Vis (nm) | π → π* | 275 | 260-290 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum calculations typically model molecules in a static, gas-phase environment, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations are used to study the conformational flexibility of this compound, revealing how the different parts of the molecule move and rotate at a given temperature. nih.gov

Furthermore, MD simulations are crucial for understanding the influence of the environment, such as different solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can observe how solvent interactions affect its conformation and stability. christuniversity.in These simulations can map out the solvation shell around the molecule and analyze the dynamics of hydrogen bonds formed between the solute and solvent, providing a more realistic picture of its behavior in solution.

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical calculations are a key tool for elucidating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate.

For this compound, theoretical methods can be used to study various reactions, such as the N-arylation of the amino group or electrophilic substitution on the pyrazole ring. chim.it Transition state calculations would involve locating the TS geometry and confirming it has exactly one imaginary vibrational frequency. This analysis provides a detailed, step-by-step understanding of the reaction pathway, which is often difficult to obtain through experimental means alone. researchgate.net

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

In the condensed phase (solid or liquid), the properties and structure of this compound are heavily influenced by intermolecular interactions. Computational methods can quantify these non-covalent forces.

Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding. The amino group (-NH2) and the pyrazole N-H group can act as hydrogen bond donors, while the pyrazole nitrogen atoms and the carboxyl oxygen atoms can act as acceptors. researchgate.net Theoretical studies can model dimers or larger clusters of molecules to determine the preferred hydrogen-bonding motifs and their stabilization energies. nih.govresearchgate.net These interactions are fundamental to the molecule's crystal packing and its behavior in protic solvents.

Understanding these intermolecular forces is essential for predicting the supramolecular assembly and crystal engineering of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and theoretical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com For compounds like this compound and its analogs, QSAR studies are instrumental in predicting biological activities and guiding the design of novel molecules with potentially enhanced properties, all within a theoretical framework. jocpr.comnih.gov The fundamental principle is that variations in the structural or physicochemical properties of a molecule, such as those within a series of pyrazole derivatives, directly influence its biological effects. researchgate.net The process involves generating molecular descriptors that numerically represent the chemical structure and then using statistical methods to build a predictive model. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. researchgate.net For pyrazole derivatives, a wide array of descriptors can be calculated to capture the essence of their chemical features. These descriptors are typically categorized based on their dimensionality, ranging from 2D to 3D representations of the molecule. nih.goveurjchem.com The selection of appropriate descriptors is a critical step, as they serve as the independent variables in the mathematical model that correlates structure to activity. shd-pub.org.rs

Two-Dimensional (2D) Descriptors: These are calculated from the 2D representation of the molecule and include a variety of types:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of bonds (e.g., nBM, number of multiple bonds). shd-pub.org.rs

Topological Descriptors: These indices are derived from the graph representation of the molecule, describing its size, shape, and branching.

Atom-Centered Fragments: Counts of specific atom types or functional groups (e.g., C-001, C-014) are used to characterize the chemical environment. shd-pub.org.rs

Pharmacophore Descriptors: These describe the spatial arrangement of pharmacophoric features, such as hydrogen bond donors, acceptors, and aromatic rings, in a 2D context (e.g., CATS2D_08_DL). shd-pub.org.rs

Molecular Properties: Calculated properties like molar refractivity and logP (octanol/water partition coefficient) are often included. eurjchem.com

Three-Dimensional (3D) Descriptors: These descriptors require a 3D conformation of the molecule and provide information about its spatial properties:

Van der Waals Surface Area and Volume: These relate to the molecule's size and shape in three dimensions (e.g., Mv, mean atomic van der Waals volume). eurjchem.comshd-pub.org.rs

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insights into the electronic properties of the molecule, such as dipole moment, total energy, and potential energy. eurjchem.comnih.gov

The table below provides an overview of molecular descriptor types commonly developed in QSAR studies of pyrazole derivatives.

| Descriptor Category | Dimensionality | Examples | Description |

| Constitutional | 2D | Molecular Weight, Atom Count, Number of Multiple Bonds (nBM) | Describes the basic molecular composition and constitution. shd-pub.org.rs |

| Topological | 2D | Adjacency Distance Matrix Descriptors | Quantifies molecular shape, size, and branching based on connectivity. nih.gov |

| Atom-Centered Fragments | 2D | C-001, C-014 | Counts of specific atom types or fragments within the structure. shd-pub.org.rs |

| Pharmacophore | 2D | CATS2D (e.g., CATS2D_08_DL) | Encodes the frequency of pharmacophoric pairs at different topological distances. shd-pub.org.rs |

| Quantum-Chemical | 3D | Dipole Moment, Total Energy, Potential Energy | Derived from quantum mechanical calculations, describing electronic properties. eurjchem.comnih.gov |

| Geometric | 3D | Molecular Volume (Mv), van der Waals Surface Area | Describes the 3D size and shape of the molecule. eurjchem.comshd-pub.org.rs |

Once descriptors are developed, a QSAR model is constructed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). eurjchem.comnih.gov The crucial subsequent step is rigorous validation to ensure the model is robust, stable, and has predictive power. nih.gov Validation is not merely about how well the model fits the data it was trained on, but more importantly, how well it can predict the activity of new, untested compounds. uniroma1.it Validation is typically divided into internal and external procedures. nih.govshd-pub.org.rs

Internal Validation: This process assesses the stability and robustness of the model using only the initial training dataset. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. eurjchem.comshd-pub.org.rs In LOO cross-validation, a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The results are compiled to calculate the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. shd-pub.org.rsresearchgate.net

External Validation: This is considered the most stringent test of a model's predictive capability. uniroma1.it The initial dataset is split into a training set (used to build the model) and a test set (which is kept aside). shd-pub.org.rs The model generated from the training set is then used to predict the activity of the compounds in the test set. The predictive ability is quantified by the predictive R² (R²pred). A model is generally considered to have good external predictability if the R²pred value is greater than 0.6. shd-pub.org.rs

The key statistical parameters used for validating QSAR models for pyrazole derivatives are summarized in the table below.

| Parameter | Symbol | Description | Common Acceptance Criteria |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training set data. Values are closer to 1 for a better fit. researchgate.net | R² > 0.6 |

| Cross-validated Coefficient of Determination | Q² (or q²) | Assesses the internal predictive ability of the model via cross-validation (e.g., Leave-One-Out). eurjchem.comshd-pub.org.rs | Q² > 0.5 shd-pub.org.rsresearchgate.net |

| Adjusted R² | R²adj | R² adjusted for the number of descriptors in the model to prevent overfitting. researchgate.net | Should be close to R² |

| Predicted R² for External Test Set | R²pred | Measures the model's ability to predict the activity of an independent set of compounds not used in model development. shd-pub.org.rsresearchgate.net | R²pred > 0.6 uniroma1.itshd-pub.org.rs |

These validation metrics ensure that the developed QSAR model is not a result of chance correlation and can be reliably used in a theoretical context to predict the activity of novel pyrazole derivatives. nih.govresearchgate.net

Mechanistic Biological Studies Involving Benzyl 3 Amino 1h Pyrazole 5 Carboxylate and Its Analogues Strictly in Vitro and Mechanistic

Target Identification and Validation for in vitro Bioactivity

The biological effects of benzyl (B1604629) 3-amino-1H-pyrazole-5-carboxylate and its derivatives are often initiated by direct interaction with specific protein targets. In vitro assays are crucial for identifying these targets and validating the compounds' bioactivity.

Derivatives of the pyrazole (B372694) core have been extensively evaluated as inhibitors of various enzyme classes, which are often implicated in disease pathogenesis.

Kinase Inhibition: The pyrazole moiety is a well-established hinge-binding motif in many kinase inhibitors. nih.gov Analogues have shown potent inhibitory activity against several kinases. For instance, a series of 3-amino-1H-pyrazole-based compounds were developed as inhibitors of the understudied PCTAIRE family of kinases. nih.gov Modifications on the pyrazole ring significantly influenced the selectivity profile of these inhibitors. nih.gov Furthermore, pyrazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.gov Other kinases targeted by pyrazole analogues include Bcr-Abl, Janus kinases (JAKs), and V600E-B-RAF, highlighting their potential in oncology research. nih.gov For example, compound AT9283, a pyrazol-4-yl urea (B33335) derivative, was identified as a potent, multitargeted inhibitor of Aurora kinases. acs.org

Hydrolase Inhibition: Pyrazole-carboxamide derivatives have been synthesized and shown to inhibit human carbonic anhydrase (hCA) isoenzymes I and II, with Kᵢ values in the micromolar to nanomolar range. nih.gov Another study reported a series of 1,5-diphenylpyrazole-3-carboxamide derivatives as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. unifi.it Additionally, pyrazole azabicyclo[3.2.1]octane sulfonamides were discovered as a novel class of non-covalent inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA). acs.org

Other Enzyme Inhibition: Studies have also explored the inhibition of other enzymes. For example, ornithine has been shown to be a potent inhibitor of pyrroline-5-carboxylate synthase, an enzyme involved in proline biosynthesis. nih.gov

| Compound/Analogue Class | Enzyme Target | Inhibition Data (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Pyrazole-carboxamides | Carbonic Anhydrase I (hCA I) | Kᵢ = 0.063–3.368 µM | nih.gov |

| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | Kᵢ = 0.007–4.235 µM | nih.gov |

| 5-phenyl-1H-pyrazole analogues | V600E-B-RAF kinase | IC₅₀ = 330 nM (Compound 66) | nih.gov |

| Pyrazol-4-yl urea (AT9283) | Aurora A Kinase | IC₅₀ = 3 nM | acs.org |

| 1,5-Diphenylpyrazole-3-carboxamides | Monoacylglycerol Lipase (MAGL) | IC₅₀ = 0.51 µM (Compound 26) | unifi.it |

| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) | Potent inhibition observed | acs.org |

In addition to enzyme inhibition, pyrazole derivatives have been designed to interact with G-protein coupled receptors (GPCRs). Radioligand binding assays are commonly used to determine the affinity of these compounds for their target receptors.

A study focused on 1,3-disubstituted pyrazoles identified partial agonists for the peripheral cannabinoid receptor (CB2). nih.gov Compound 40 from this series was found to bind to both human CB1 and CB2 receptors with Kᵢ values of 1120 nM and 1630 nM, respectively. nih.gov Another research effort led to the discovery of a novel pyrazole-based small molecule agonist of the apelin receptor, which was optimized to achieve nanomolar potency. duke.edu These studies demonstrate the versatility of the pyrazole scaffold in targeting different receptor systems.

| Compound/Analogue Class | Receptor Target | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| 1,3-Disubstituted Pyrazole (Compound 40) | Human Cannabinoid Receptor 1 (hCB1) | 1120 nM | nih.gov |

| 1,3-Disubstituted Pyrazole (Compound 40) | Human Cannabinoid Receptor 2 (hCB2) | 1630 nM | nih.gov |

| Pyrazole-based small molecule (Lead 9) | Apelin Receptor | 1.3 µM | duke.edu |

To understand the molecular basis of the observed biological activities, computational methods such as molecular docking are employed. These studies provide insights into the binding modes and specific interactions between the pyrazole ligands and their protein targets.

Molecular docking studies on pyrazole-carboxamide inhibitors of carbonic anhydrase revealed key interactions with amino acid residues at the active site. nih.gov For instance, the sulfonamide group was shown to interact with the Zn²⁺ ion in the active site, which is crucial for enzyme activity. nih.gov Docking of pyrazole derivatives into the active site of the epidermal growth factor receptor (EGFR) also showed significant interactions, with one derivative exhibiting a high PLP fitness value of 97.11 and forming hydrogen bonds with Cys773 and Met769. alrasheedcol.edu.iq Similar studies have been conducted to understand the interaction of pyrazole derivatives with DNA, showing a preference for groove binding. jst.go.jp The conformational stability of protein-ligand complexes has been further assessed using molecular dynamics simulations. nih.govresearchgate.net

Modulation of Cellular Pathways in vitro

Beyond direct target engagement, it is essential to understand how these interactions translate into the modulation of cellular signaling pathways. In vitro cell-based assays are instrumental in dissecting these mechanisms.

Many pyrazole analogues have demonstrated potent anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. nih.gov The mechanisms underlying this effect have been investigated in various cancer cell lines.

One study showed that pyrazole derivatives induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of the caspase-3 signaling pathway. nih.gov Another series of novel pyrazole-benzothiazole compounds was found to induce apoptosis in MDA-MB-231 breast cancer cells in a concentration-dependent manner, as confirmed by Annexin V/PI flow cytometry and Western blot analysis. nih.gov The apoptotic cascade initiated by these compounds often involves the cleavage of PARP1, activation of caspases (including caspase-3 and caspase-9), an increase in the pro-apoptotic Bax protein, and a decrease in the anti-apoptotic Bcl-2 protein. nih.govukrbiochemjournal.orgmdpi.com For example, pyrazole–indole hybrids 7a and 7b were shown to induce apoptosis in HepG2 liver cancer cells. nih.gov

| Compound/Analogue Class | Cell Line | Observed Mechanism | Reference |

|---|---|---|---|

| Pyrazole derivatives (Compound 3f) | MDA-MB-468 (Breast Cancer) | ROS generation, Caspase-3 activation | nih.gov |

| Pyrazole-benzothiazole (Compound 8l) | MDA-MB-231 (Breast Cancer) | Concentration-dependent apoptosis | nih.gov |

| Pyrazole–indole hybrids (7a, 7b) | HepG2 (Liver Cancer) | Caspase-3 activation, Increased Bax/Bcl-2 ratio | nih.gov |

| 2-amino-5-benzylthiazole derivatives | Human Leukemia Cells | PARP1/Caspase-3 cleavage, decreased Bcl-2 | ukrbiochemjournal.org |

The antiproliferative effects of pyrazole derivatives are often linked to their ability to interfere with the cell cycle. As potent kinase inhibitors, particularly of CDKs, these compounds can halt cell cycle progression at specific checkpoints.

For example, 3-amino-1H-pyrazole-based kinase inhibitors were shown to attenuate cell growth in a dose-dependent manner. nih.gov FDA-approved CDK4/6 inhibitors, which share structural similarities with some pyrazole analogues, are known to block the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S transition. nih.gov A pyrazole-based Akt1 kinase inhibitor, compound 2 , was reported to arrest the cell cycle of HCT116 colon cancer cells at the S phase. nih.gov Similarly, detailed cell cycle analysis of pyrazole–indole hybrids 7a and 7b in HepG2 cells demonstrated their ability to perturb normal cell cycle progression, a mechanism linked to their inhibition of CDK-2. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and understanding how chemical modifications influence biological activity. For pyrazole derivatives, these studies have been instrumental in identifying key structural features necessary for their therapeutic effects.

Another approach involves the creation of pyrazole-benzimidazole fragments as a starting point for developing kinase inhibitors. acs.org Modifications at the 5- or 6-position of the benzimidazole (B57391) moiety were explored to enhance cellular potency. acs.org The synthesis of diverse libraries of 3-aminopyrazole-based kinase inhibitors has also been reported, where modifications on the pyrazole ring, such as the introduction of alkyl residues or amide moieties, significantly affected the selectivity and activity of the compounds. nih.gov

The synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles serves as a precursor for creating pyrazolo[1,5-a]pyrimidines, which are analogues of sedative/hypnotic drugs. mdpi.com Similarly, arylhydrazononitriles have been used as precursors for 4-amino-5-substituted-1-aryl-1H-pyrazole-3-carboxylic acid ethyl esters, which are valuable for preparing sildenafil (B151) analogues. beilstein-journals.org

Through SAR studies, key pharmacophoric features of pyrazole derivatives have been identified. For a series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides evaluated for their effects on glucose-stimulated insulin (B600854) secretion (GSIS), the N-hydrogens in the core architecture were found to be necessary for activity. nih.gov In the development of pyrazole-based kinase inhibitors, the pyrazole hinge binding moiety is recognized as a privileged scaffold. nih.gov

For antifungal pyrazole carboxamides, SAR analysis indicated that substituting the methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group significantly weakened the antifungal activity. nih.gov In another study on antifungal triazoles containing phenylethynyl pyrazole side chains, the introduction of an additional aromatic ring to the side chain generally resulted in good in vitro antifungal activity. mdpi.com

The exploration of 2-phenyl-3-(1H-pyrazol-4-yl) pyridine (B92270) positive allosteric modulators for the M4 mAChR revealed that the size of the pendant group on the pyrazole is critical; both excessively small and large groups altered the allosteric effect. nih.gov

Molecular Docking and in silico Screening for Target Prediction

Molecular docking and in silico screening are powerful computational tools used to predict the binding modes and potential biological targets of small molecules. These methods have been extensively applied to benzyl 3-amino-1H-pyrazole-5-carboxylate and its analogues.

For instance, molecular docking studies of novel pyrazole-benzimidazolone hybrids as inhibitors of human 4-Hydroxyphenylpyruvate dioxygenase (HPPD) helped to understand their inhibitory activity. biointerfaceresearch.com Similarly, docking studies were used to investigate the binding of N-substituted benzyl-5-methyl-4-oxo-thieno[2,3-d]pyrimidine-6-carboxamides to the active site of the TrmD inhibitor from P. aeruginosa. nuph.edu.ua

In the context of anticancer research, molecular docking was employed to predict a DNA minor groove binding model for novel 1H-pyrazole-3-carboxamide derivatives. jst.go.jp The predicted binding energies were consistent with experimental data from electronic absorption spectroscopy and viscosity measurements. jst.go.jp For pyrazole derivatives designed as antibacterial agents, in silico studies predicted S. aureus DNA gyrase as a potential target. nih.gov